molecular formula C10H12O4 B150280 Methyl 2-(4-hydroxyphenoxy)propanoate CAS No. 60075-04-9

Methyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B150280
CAS No.: 60075-04-9
M. Wt: 196.2 g/mol
InChI Key: UUYSCNGPNOYZMC-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C10H12O4. It is a derivative of propanoic acid and features a hydroxyphenoxy group attached to the propanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Mode of Action

The mode of action of Methyl 2-(4-hydroxyphenoxy)propanoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxyphenoxy)propanoate can be synthesized through several methods. One common method involves the condensation reaction between halogenated methyl propionate and hydroquinone in the presence of an alkaline reagent and a polar aprotic solvent . The reaction typically proceeds as follows:

    Reactants: Halogenated methyl propionate (e.g., methyl chloropropionate, methyl bromopropionate, or methyl iodopropionate) and hydroquinone.

    Conditions: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with an alkaline reagent like potassium carbonate (K2CO3).

    Process: The mixture is heated to facilitate the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimization of the crystallization process to achieve high purity and desired particle size distribution . Parameters such as stirring rate, cooling rate, seeding quantity, and aging time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxypropanoates.

Scientific Research Applications

Methyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(4-hydroxyphenoxy)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSCNGPNOYZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225645
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60075-04-9
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60075-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2-(4-acetoxyphenoxy)propanoate (1.0 g, 4.2 mmol) is hydrolyzed by refluxing for 2 hours at 80° C. with methanol (10 mL) and concentrated HCL (36%, 2 drops). The reaction product is concentrated under reduced pressure to obtain methyl 2-(4-hydroxyphenoxy)propanoate (0.81 g). Conversion 99%, selectivity 99%, yield 97%; IR (neat) 1757 (vs) 1H NMR (CDC13) delta 1.60 (d, J=7.0 Hz, 3H), 3.80 (s, 3H), 4.85 (q, J=7.0 Hz, 1H), 6.82 (s, 4H).
Name
Methyl 2-(4-acetoxyphenoxy)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a mixture of 191 g (1 mol) of 2-(4-hydroxyphenoxy)propionic acid, moist (5% of H2O content), and 160 g (5 mol) of methanol there was blown in 0.73 g (0.02 mol) of hydrogen chloride and the mixture was caused to react and purified in a manner similar to that described in example 1. There were obtained 196 g (100%) [content: 99,7%] of methyl 2-(4-hydroxyphenoxy)propionate (chloride value: 34 ppm; organic chlorine: <10 ppm, other impurities: <0,1%, [hydroxyphenoxypropionic acid not detectable]).
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.73 g
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Hydrogen peroxide (67% H2O2, 0.60 equivalents) was added to a mixture of 0.005 equivalents of Dowex® MSC-1 sulfonic acid resin in the proton form, 0.050 equivalents 2-(4-(1-methylethenyl)phenoxy)propanoic acid (prepared by base hydrolysis of methyl 2-(4-(1-methylethenyl)phenoxy)propanoate), and 11 ml methanol at room temperature. The mixture was refluxed about 10 hours. (The oxidation was complete after about 1.5 hour, but about 10 hours were required for the simultaneous esterification.) Workup gave 8.3 g of methyl 2-(4-hydroxyphenoxy)propanoate containing a small amount of 2-(4-hydroxyphenoxy)propanoic acid.
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-(1-methylethenyl)phenoxy)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An 86.0 g-portion of methyl 2-(4-(1-methylethenyl)phenoxy)propanoate was dissolved in 360 ml glacial acetic acid. An equimolar portion of 30% aqueous H2O2 was added. The solution was cooled to 10° C. and 7.6 mol % of 98% H2SO4 was added. The solution was allowed to slowly warm to 35° C. over 11 minutes at which point the ice bath was put back on. The temperature peaked at 84° C. two minutes later. The reaction mixture was allowed to cool slowly to 36° C. over 25 minutes. A 26 g-portion of 20% aqueous Na2SO3 was added, followed by 900 ml water. The mixture was extracted with four 200 ml-portions of CH2Cl2. The combined organic layers were washed with two 200 ml-portions and one 400 ml-portion of 5% aqueous NaHCO3. The organic layer was dried with Na 2 SO4. Removal of solvent gave 74.8 of 94% pure methyl 2-(4-hydroxyphenoxy)propanoate, corresponding to a 92% yield. Distillation under reduced pressure gave 59.3 g of methyl 2-(4-hydroxyphenoxy)propanoate (b.p. 154°-155° C./4 torr) corresponding to a 77% yield.
Name
methyl 2-(4-(1-methylethenyl)phenoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Name
ice
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Reaction Step Four
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Reaction Step Five
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Quantity
900 mL
Type
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Reaction Step Six

Synthesis routes and methods V

Procedure details

A solution of 10 g methyl 2-(4-(1-methylethenyl)phenoxy)propanoate, 1.2 equivalents 30% aqueous H2O2 in 30 ml acetone, and 0.1 equivalent 98% H2SO4 was refluxed for about 2 hours. Workup gave a 57% yield of methyl 2-(4-hydroxyphenoxy)propanoate.
Name
methyl 2-(4-(1-methylethenyl)phenoxy)propanoate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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